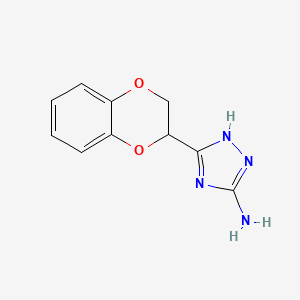

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The “2,3-dihydro-1,4-benzodioxin-2-yl” part suggests the presence of a benzodioxin ring, which is a type of aromatic ether .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole and benzodioxin rings. The exact structure, including the positions of the atoms and the configuration of the molecule, would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The 1,2,4-triazole ring is known to participate in various chemical reactions. Similarly, the benzodioxin ring could also be involved in certain reactions .Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has indicated that derivatives of 1,2,4-triazole, including compounds structurally related to 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine, have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial properties, finding some compounds to possess good or moderate activities against various microorganisms (H. Bektaş et al., 2007).

Antitumor Activity

Another area of interest is the antitumor activity of triazole derivatives. Ye Jiao et al. (2015) synthesized a 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine and determined its crystal structure. Preliminary biological tests showed that the compound had good antitumor activity against the Hela cell line (叶姣 et al., 2015).

Antimicrobial and Antifungal Activities

Idrees et al. (2019) reported on the facile synthesis, characterization, and antimicrobial activities of novel 6-aminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties. Some compounds exhibited promising antimicrobial activities when compared with the standard drug Chloramphenicol (M. Idrees et al., 2019).

Biofilm Inhibition and Cytotoxicity

Abbasi et al. (2020) synthesized new N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides and evaluated their biofilm inhibitory action against Escherichia coli and Bacillus subtilis. The results indicated suitable inhibitory action against the biofilms of these bacterial strains, with mild cytotoxicity observed (M. Abbasi et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is the serotonin 5-HT1A receptor . This receptor plays a crucial role in the serotonin system, which is involved in regulating mood, anxiety, sleep, and many other physiological processes .

Mode of Action

The compound acts as a potent and highly-selective full agonist at the serotonin 5-HT1A receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT1A receptor, mimicking the action of serotonin, and triggers a response .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c11-10-12-9(13-14-10)8-5-15-6-3-1-2-4-7(6)16-8/h1-4,8H,5H2,(H3,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDIUKBUJVKVTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C3=NC(=NN3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2840106.png)

![5-({[4-(Propan-2-yl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazole-2-thiol](/img/structure/B2840110.png)

![1-(1,3-Benzodioxol-5-yl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2840111.png)

![2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2840117.png)

![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2840120.png)

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}but-2-ynamide](/img/structure/B2840121.png)

![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2840122.png)

![3-(5-bromo-2-hydroxyphenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2840127.png)